![molecular formula C24H22N2O3S B2818177 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2097921-13-4](/img/structure/B2818177.png)
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound , has been a subject of interest for many scientists . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide” includes a thiophene ring, an oxan ring, and a benzoxazole ring. The thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . Thiophene derivatives play a vital role in various applications, including the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Characterization
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is involved in various synthesis and characterization studies. For instance, research has been conducted on the synthesis, characterization, and antimicrobial evaluation of related compounds. Such studies often involve molecular docking studies to understand the interactions at the molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activities
Compounds related to this compound have been explored for their antimicrobial properties. These studies include the design and synthesis of derivatives that show potential as antimicrobial agents, tested against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011).
Role in Orexin Receptor Mechanisms
Research has also been conducted on compounds structurally similar to this compound in the context of orexin receptor mechanisms. These studies explore the effects of selective antagonism at orexin receptors, which could have implications in disorders like binge eating (Piccoli et al., 2012).
Anticancer Research
Certain derivatives have been synthesized and evaluated for their anticancer activities. These studies often involve testing against various cancer cell lines, providing insights into the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).
Antiviral Evaluation
There has been research on new series of derivatives for their antiviral activity, indicating the potential use of these compounds in developing antiviral medications (Apaydın, Loy, Stevaert, & Naesens, 2020).
Nematocidal Activity
Studies have been conducted on novel derivatives containing related structural elements for their nematocidal activities. These investigations are crucial for understanding the potential use of these compounds in controlling nematode infestations (Liu, Wang, Zhou, & Gan, 2022).
Propriétés
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-24(25-22(21-7-4-14-30-21)16-10-12-28-13-11-16)18-8-9-20-19(15-18)23(29-26-20)17-5-2-1-3-6-17/h1-9,14-16,22H,10-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVSVXMTYSUYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
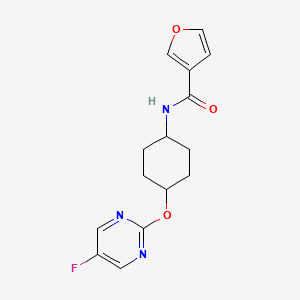
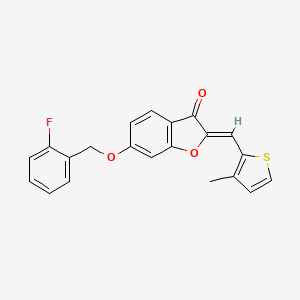
![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)
![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)
![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)
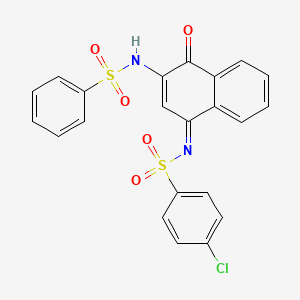

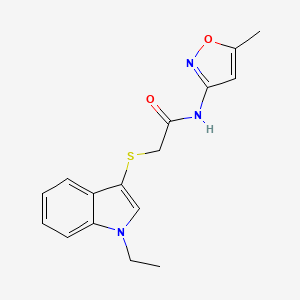
![2-[(1Z)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2818106.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2818110.png)
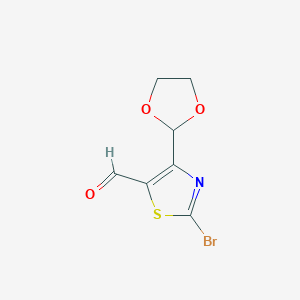
![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)
![3-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2818115.png)

